molecular formula C12H7Cl2KN2S B1394589 Potassium 4-(2,4-dichlorostyryl)-2-pyrimidinethiolate CAS No. 318248-62-3

Potassium 4-(2,4-dichlorostyryl)-2-pyrimidinethiolate

Cat. No.: B1394589
CAS No.: 318248-62-3
M. Wt: 321.3 g/mol
InChI Key: AHEUTDPTXBEURT-UHFFFAOYSA-M
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Description

Potassium 4-(2,4-dichlorostyryl)-2-pyrimidinethiolate is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 2,4-dichlorostyryl group and a thiolate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 4-(2,4-dichlorostyryl)-2-pyrimidinethiolate typically involves the reaction of 2,4-dichlorostyrene with a pyrimidine thiolate under specific conditions. One common method involves the use of a base such as potassium hydroxide to deprotonate the thiol group, which then reacts with the 2,4-dichlorostyrene to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis. Purification of the product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-(2,4-dichlorostyryl)-2-pyrimidinethiolate can undergo various types of chemical reactions, including:

    Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or other reduced derivatives.

    Substitution: The chlorine atoms on the styryl group can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolate group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Potassium 4-(2,4-dichlorostyryl)-2-pyrimidinethiolate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.

    Industry: It can be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of Potassium 4-(2,4-dichlorostyryl)-2-pyrimidinethiolate involves its interaction with specific molecular targets and pathways. The thiolate group can act as a nucleophile, participating in various biochemical reactions. The 2,4-dichlorostyryl group may interact with cellular receptors or enzymes, modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Difluorostyryl)benzo[d]thiazole: This compound has a similar styryl group but with fluorine atoms instead of chlorine.

    (2,4-Dichlorostyryl)benzo[d]oxazole: This compound has a similar structure but with a benzo[d]oxazole ring instead of a pyrimidine ring.

Uniqueness

Potassium 4-(2,4-dichlorostyryl)-2-pyrimidinethiolate is unique due to the presence of both the pyrimidine ring and the thiolate group, which confer distinct chemical properties and reactivity. Its specific substitution pattern and functional groups make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

potassium;4-[2-(2,4-dichlorophenyl)ethenyl]pyrimidine-2-thiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2S.K/c13-9-3-1-8(11(14)7-9)2-4-10-5-6-15-12(17)16-10;/h1-7H,(H,15,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEUTDPTXBEURT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=CC2=NC(=NC=C2)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2KN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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